molecular formula C9H10N2O B1438478 (2-Methyl-2H-indazol-7-yl)methanol CAS No. 1159511-54-2

(2-Methyl-2H-indazol-7-yl)methanol

Cat. No.: B1438478
CAS No.: 1159511-54-2
M. Wt: 162.19 g/mol
InChI Key: ABKJWCWEXIJKDE-UHFFFAOYSA-N
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Description

(2-Methyl-2H-indazol-7-yl)methanol is a chemical compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds with a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This particular compound features a methyl group at the 2-position and a hydroxymethyl group at the 7-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2H-indazol-7-yl)methanol typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of o-aminobenzonitriles with hydrazine or the reaction of o-nitrobenzylamines with hydrazine.

    Introduction of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydroxymethylation: The hydroxymethyl group at the 7-position can be introduced through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2H-indazol-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (2-Methyl-2H-indazol-7-yl)formaldehyde, (2-Methyl-2H-indazol-7-yl)carboxylic acid.

    Reduction: (2-Methyl-2H-indazol-7-yl)methane.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-2H-indazol-7-yl)methanol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-2H-indazol-7-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The indazole core can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(2-Methyl-2H-indazol-7-yl)methanol can be compared with other indazole derivatives, such as:

    (2-Methyl-2H-indazol-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3-position.

    (2-Methyl-2H-indazol-5-yl)methanol: Similar structure but with the hydroxymethyl group at the 5-position.

    (2-Methyl-2H-indazol-7-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

The uniqueness of this compound lies in the specific positioning of the hydroxymethyl group at the 7-position, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(2-methylindazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKJWCWEXIJKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303728
Record name 2-Methyl-2H-indazole-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-54-2
Record name 2-Methyl-2H-indazole-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2H-indazole-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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